1-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Description
1-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N8O2S and its molecular weight is 396.43. The purity is usually 95%.
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Biological Activity
1-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex compound that belongs to the class of pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in anti-cancer and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H16N8O2S, with a molecular weight of 396.4 g/mol. The structure includes a pyrazole core that is known for its bioactivity.
Property | Value |
---|---|
Molecular Formula | C17H16N8O2S |
Molecular Weight | 396.4 g/mol |
CAS Number | 1448123-20-3 |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to our target compound have shown promising results against various cancer cell lines:
- MCF7 Cell Line : Exhibited growth inhibition with an IC50 value of approximately 3.79 µM .
- NCI-H460 Cell Line : Demonstrated an IC50 value of around 42.30 µM for related pyrazole derivatives .
These findings suggest that this compound may possess similar anticancer properties due to its structural components.
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of specific kinases and the induction of apoptosis in cancer cells. For example:
- Kinase Inhibition : Certain derivatives have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .
This suggests that our compound could potentially interact with similar biological targets, leading to its efficacy against cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:
- Study on Pyrazole Carboxamide Derivatives :
- Triazole-Based Compounds :
Properties
IUPAC Name |
2-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O2S/c1-23-13(9-12(21-23)14-3-2-8-28-14)17(27)19-6-7-24-16(26)5-4-15(22-24)25-11-18-10-20-25/h2-5,8-11H,6-7H2,1H3,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINBALUNACRZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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